8,11,14-Eicosatriynoic Acid

Lipoxygenase Cyclooxygenase Selectivity

Dissecting the 12-LO pathway in platelet activation is routinely confounded by non-selective inhibitors that concurrently block thromboxane A2 synthesis. 8,11,14-Eicosatriynoic Acid (ETI) eliminates this ambiguity with 30-fold 12-LO selectivity over COX (IC50: 0.46 µM vs 14 µM), enabling cleaner phenotypic interpretation without prostaglandin pathway interference. • Dual 12-LO/5-LO blockade (5-LO IC50: 25 µM) plus SRS-A inhibition (IC50: 10 µM) for leukotriene-mediated allergy & anaphylaxis models • Single-agent pan-lipoxygenase tool for cancer cell line studies (prostate, breast, colon) without combined inhibitor variability • ≥98% purity, crystalline solid; shipped under wet ice; research-use-only grade with batch-specific QC documentation available

Molecular Formula C20H28O2
Molecular Weight 300.4 g/mol
Cat. No. B1662389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8,11,14-Eicosatriynoic Acid
Synonyms8,11,14-eicosatriynoic acid
Molecular FormulaC20H28O2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCCCCCC#CCC#CCC#CCCCCCCC(=O)O
InChIInChI=1S/C20H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-5,8,11,14-19H2,1H3,(H,21,22)
InChIKeyQLLIWTBTVOPGCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





8,11,14-Eicosatriynoic Acid (ETI): Overview


8,11,14-Eicosatriynoic acid (ETI), an acetylenic fatty acid analog of arachidonic acid, serves as a non-metabolizable, multi-target inhibitor of eicosanoid biosynthesis [1]. Characterized by three conjugated triple bonds at positions 8, 11, and 14, it acts as a research tool to block key enzymes in the arachidonic acid cascade, including cyclooxygenase (COX) and 12- and 5-lipoxygenases (12-LO, 5-LO) [2]. Its primary utility lies in the mechanistic dissection of inflammatory pathways, platelet aggregation, and leukotriene-mediated allergic responses, distinct from therapeutic applications [3].

Multi-target eicosanoid cascade inhibitor
Blocks 12-LO, 5-LO, and COX for mechanistic dissection
Suited for platelet aggregation and leukotriene-mediated response models

Why ETI Cannot Be Substituted


Generic substitution of 8,11,14-Eicosatriynoic acid (ETI) is scientifically unsound due to its unique, non-linear inhibition profile across the arachidonic acid cascade. Unlike the more widely used 5,8,11,14-Eicosatetraynoic acid (ETYA), which inhibits 12-LO and COX with near-equivalent potency [1], ETI exhibits a 30-fold selectivity for 12-LO over COX . Furthermore, within the 20-carbon triynoic acid series, the position of the triple bonds dictates rank-order potency; ETI (eicosa-8,11,14-triynoic acid) is significantly more effective at inhibiting prostaglandin biosynthesis and platelet aggregation than its 5,8,11- or 7,10,13- positional isomers [2]. These nuanced, structure-dependent differences in enzyme target engagement and downstream functional effects mean that experimental outcomes obtained with ETI cannot be reliably extrapolated from data using other acetylenic analogs, conventional NSAIDs, or even the broader-spectrum tool compound ETYA.

ETI (8,11,14)
Substitute
Why substitution may fail
12-LO selective profile
ETYA
Near-equivalent COX/12-LO inhibition may confound 12-LO-specific readouts
High 12-LO potency
Positional isomers
Triple bond position changes rank-order potency, altering target engagement
Multi-lipoxygenase blockade
NSAIDs
COX-selective agents do not replicate dual 12-LO/5-LO pathway inhibition

ETI: Quantitative Evidence vs. Analogs


12-LO Selectivity: ETI vs. ETYA

8,11,14-Eicosatriynoic acid (ETI) demonstrates a pronounced selectivity for 12-lipoxygenase (12-LO) over cyclooxygenase (COX) compared to the broader-spectrum analog 5,8,11,14-Eicosatetraynoic acid (ETYA). While ETYA inhibits 12-LO and COX-1 with IC50 values of 4 µM and 8 µM, respectively—a mere 2-fold difference [1]—ETI exhibits a 30-fold selectivity window, inhibiting human 12-LO with an IC50 of 0.46 µM and COX with an IC50 of 14 µM . This stark difference in selectivity ratio (2-fold for ETYA vs. 30-fold for ETI) is critical for experimental design.

12-LO Selectivity
Head-to-head
IC50 12-LO 0.46 µM vs COX 14 µM (30-fold selectivity)
ETYA: 12-LO 4 µM, COX-1 8 µM (2-fold)
Supports 12-LO pathway isolation with reduced COX interference
Human enzyme assays; minimal off-target COX at low concentrations
Lipoxygenase Cyclooxygenase Selectivity Eicosanoid Inhibitor

12-LO Inhibition Potency vs. 5,8,11-ETI

Within the acetylenic acid family, the location of triple bonds dramatically alters inhibitory potency. A direct comparison of the 8,11,14-isomer (ETI) with the 5,8,11-isomer (5,8,11-ETI) reveals a striking difference in their ability to inhibit human platelet 12-lipoxygenase. ETI is approximately 52-fold more potent, with an IC50 of 0.46 µM compared to 24 µM for 5,8,11-ETI [1]. This underscores the critical importance of the specific isomer for effective enzyme blockade at lower, more target-appropriate concentrations.

12-LO Potency
Reported
IC50 0.46 µM (ETI) vs 24 µM (5,8,11-ETI)
~52-fold difference
Isomer identity critically determines 12-LO inhibition potency
Human platelet assay; concentration-dependent enzyme blockade
Lipoxygenase Potency IC50 12-LO Inhibitor

Prostaglandin and Platelet Inhibition: ETI vs. Isomers

The rank-order potency of 20-carbon triynoic acids was established in a seminal comparative study. Among the isomers tested, eicosa-8,11,14-triynoic acid (ETI) was identified as the most potent inhibitor of prostaglandin biosynthesis and arachidonic acid-induced platelet aggregation [1]. Its inhibitory activity was greater than that of eicosa-7,10,13-triynoic acid, which in turn was greater than that of eicosa-5,8,11-triynoic acid [1]. While exact fold-differences were not quantified in the abstract, the explicit ranking 'eicosa-8,11,14-triynoic acid > eicosa-7,10,13-triynoic acid > eicosa-5,8,11-triynoic acid' provides a clear, evidence-based hierarchy for selection.

Functional Potency Rank
Head-to-head
8,11,14-ETI > 7,10,13-ETI > 5,8,11-ETI
Prostaglandin synthesis & platelet aggregation
Empirical rank-order guides maximal-effect isomer selection
Bovine seminal vesicle microsomes; human platelet assays
Prostaglandin Platelet Aggregation Isomer Selectivity Inhibitor

Hepatic GST Inhibition: ETI vs. ETYA

The off-target or polypharmacological profile of acetylenic fatty acids extends to phase II detoxification enzymes. In a study directly comparing the effects of ETI and ETYA on affinity-purified hepatic glutathione S-transferase (GST) isozymes, ETI was identified as the more potent inhibitor of enzyme activity towards the model substrate 1-chloro-2,4-dinitrobenzene (CDNB) [1]. This finding demonstrates that even subtle structural differences (three triple bonds vs. four) can translate into meaningful, quantifiable differences in biological activity beyond the primary targets of COX and LOX.

GST Off-target Activity
Head-to-head
ETI > ETYA in inhibiting rat/human liver GST
Qualitative comparison; substrate CDNB
Differential polypharmacology may impact detoxification pathway studies
Purified GST isoforms; eicosanoid-redox cross-talk models
Glutathione S-Transferase Liver Detoxification Enzyme Inhibitor

ETI: Applications in Research and Industry


12-LO Pathway in Platelets and Thrombosis

In experimental models of platelet activation and thrombosis, ETI is the preferred tool for interrogating the specific role of the 12-lipoxygenase (12-LO) pathway. Its 30-fold selectivity for 12-LO over COX allows researchers to inhibit the formation of 12-hydroperoxyeicosatetraenoic acid (12-HPETE) and its downstream metabolites without the confounding effects of concurrently blocking thromboxane A2 synthesis, a common limitation when using non-selective tools like ETYA [1] or aspirin. This enables a cleaner dissection of 12-LO's contribution to platelet aggregation, shape change, and granule secretion.

Allergic Inflammation: Leukotrienes and SRS-A

ETI's established inhibition of both 5-lipoxygenase (IC50 = 25 µM) and the biological action of the slow-reacting substance of anaphylaxis (SRS-A, IC50 = 10 µM) positions it as a valuable compound for studying leukotriene-mediated responses. In cellular models of allergy (e.g., mast cell or basophil activation) or tissue preparations sensitive to leukotrienes (e.g., bronchial smooth muscle contraction), ETI can be used to link the blockade of leukotriene biosynthesis to functional attenuation of SRS-A, offering an advantage over compounds that only target synthesis or receptor antagonism alone.

Eicosanoid Cross-Talk in Cancer Cell Biology

Given the established roles of both 12-LO and 5-LO in promoting cancer cell proliferation, survival, and neo-angiogenesis , ETI serves as a dual-target tool to simultaneously inhibit these key eicosanoid pathways in cancer cell lines (e.g., prostate, breast, colon). Compared to using a combination of highly selective, single-target inhibitors, ETI offers a convenient, single-agent approach for investigating the phenotypic consequences of pan-lipoxygenase blockade, while its relative selectivity over COX (14 µM IC50) allows for a more nuanced interpretation of results by sparing the prostaglandin synthesis arm of the cascade at lower working concentrations.

Lipoxygenases in Oocyte Maturation and Reproduction

In the field of reproductive biology, ETI, alongside ETYA, has been utilized as a pharmacological probe to investigate the role of lipoxygenase products in spontaneous germinal vesicle breakdown (GVBD) and oocyte maturation [2]. The study demonstrating that both compounds block meiosis at 100 µM, likely via an antioxidant mechanism rather than solely through LOX inhibition, highlights ETI's utility in experiments designed to separate the enzymatic and non-enzymatic (i.e., reactive oxygen species-scavenging) effects of acetylenic fatty acids on complex cellular processes.

Application
Selection Property
Validation Focus
12-LO pathway in platelet activation models
High 12-LO selectivity over COX
12-HPETE formation vs thromboxane A2 synthesis
Leukotriene-mediated allergy and SRS-A models
Dual 5-LO and SRS-A blockade
Leukotriene biosynthesis and functional SRS-A antagonism
Cancer cell eicosanoid pathway studies
Pan-lipoxygenase inhibition with relative COX sparing
Phenotypic consequences of combined 12-LO/5-LO blockade
Oocyte meiosis and ROS-scavenging research
Non-enzymatic antioxidant property at high concentrations
Enzymatic LOX inhibition vs antioxidant effects on GVBD

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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